molecular formula C30H42N2O8 B10752594 [(4E,6E,8S,9R,10E,12S,13S,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

[(4E,6E,8S,9R,10E,12S,13S,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

Cat. No.: B10752594
M. Wt: 558.7 g/mol
InChI Key: PLTGBUPHJAKFMA-AKHLCTHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Macbecin is a chemical compound belonging to the ansamycin family of antibiotics. It is known for its antitumor properties and is designated as macbecin I and macbecin II. These compounds were first isolated from actinomycete bacteria . Macbecin has shown effectiveness in eradicating Gram-positive bacteria, fungi, and protozoa .

Preparation Methods

Macbecin is produced from the bacterium Actinosynnema pretiosum subsp. pretiosum ATCC 31280. The production involves growing the bacterium on ISP2 agar at 28°C for 48 hours to form a lawn. The culture is then inoculated into seed medium and incubated with shaking at 28°C for 48 hours. The production medium is then fermented in a stirred bioreactor with controlled conditions, including temperature, airflow, and pH. The fermentation broth is extracted with ethyl acetate, and the resulting extract is purified through chromatography and crystallization .

Chemical Reactions Analysis

Macbecin undergoes various chemical reactions, including oxidation and reduction. The two variants, macbecin I and macbecin II, correspond to the oxidized 1,4-benzoquinone and reduced hydroquinone, respectively . The synthesis of macbecin I involves coupling an epoxide with a higher-order cyanocuprate derived from vinyl iodide. The final oxidation to the quinone is accomplished with cerium ammonium nitrate .

Properties

Molecular Formula

C30H42N2O8

Molecular Weight

558.7 g/mol

IUPAC Name

[(4E,6E,8S,9R,10E,12S,13S,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

InChI

InChI=1S/C30H42N2O8/c1-16-10-9-11-17(2)29(35)32-23-15-21(33)14-22(25(23)34)27(38-7)20(5)13-24(37-6)28(39-8)19(4)12-18(3)26(16)40-30(31)36/h9-12,14-16,19-20,24,26-28H,13H2,1-8H3,(H2,31,36)(H,32,35)/b10-9+,17-11+,18-12+/t16-,19-,20-,24-,26+,27+,28-/m0/s1

InChI Key

PLTGBUPHJAKFMA-AKHLCTHTSA-N

Isomeric SMILES

C[C@H]1C[C@@H]([C@H]([C@H](/C=C(/[C@@H]([C@H](/C=C/C=C(/C(=O)NC2=CC(=O)C=C([C@@H]1OC)C2=O)\C)C)OC(=O)N)\C)C)OC)OC

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)C)OC(=O)N)C)C)OC)OC

Origin of Product

United States

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